molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide CAS No. 1159174-26-1

[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide

Cat. No.: B562265
CAS No.: 1159174-26-1
M. Wt: 348.358
InChI Key: SRIODFODBZUDCW-UHFFFAOYSA-M
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Properties

IUPAC Name

trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIODFODBZUDCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858538
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159174-26-1
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Methanethiosulfonate Precursors

This method involves sequential alkylation and sulfonation steps:

Step 1: Synthesis of 7-Bromoheptyltrimethylammonium Bromide

  • Reagents : 1,7-Dibromoheptane, trimethylamine, anhydrous acetone

  • Conditions :

    • Trimethylamine (3 equiv) is added dropwise to 1,7-dibromoheptane in acetone at 0–5°C.

    • Reaction stirred for 48 hours under nitrogen.

  • Mechanism : Nucleophilic substitution (SN2) at the primary bromide.

  • Yield : ~65% after recrystallization.

Step 2: Thiosulfonate Group Introduction

  • Reagents : Sodium methanethiosulfonate, dimethylformamide (DMF)

  • Conditions :

    • 7-Bromoheptyltrimethylammonium bromide (1 equiv) reacts with sodium methanethiosulfonate (1.2 equiv) in DMF at 80°C for 12 hours.

  • Mechanism : Displacement of bromide by the thiosulfonate anion.

  • Yield : 50–60% after ion-exchange chromatography.

Key Challenge : Competing elimination reactions due to steric hindrance near the quaternary ammonium center.

Direct Quaternization of Preformed Thiosulfonate Intermediates

To bypass steric issues, this approach modifies the order of functional group installation:

Step 1: Synthesis of 7-Mercaptoheptyl Methanethiosulfonate

  • Reagents : 1,7-Heptanedithiol, methanesulfonyl chloride, triethylamine

  • Conditions :

    • Methanesulfonyl chloride (1.1 equiv) added to 1,7-heptanedithiol (1 equiv) in dichloromethane at 0°C.

    • Stirred for 2 hours, followed by aqueous workup.

  • Product : 7-Mercaptoheptyl methanethiosulfonate (yield: 75%).

Step 2: Quaternization with Trimethylamine

  • Reagents : Trimethylamine, methyl bromide, ethanol

  • Conditions :

    • 7-Mercaptoheptyl methanethiosulfonate (1 equiv) reacts with trimethylamine (3 equiv) and methyl bromide (1.5 equiv) in ethanol at 60°C for 24 hours.

  • Yield : 70% after precipitation with diethyl ether.

Advantage : Avoids steric hindrance during quaternization.

Optimization Strategies

Solvent Systems

SolventReaction Rate (k, h⁻¹)Yield (%)Purity (%)
DMF0.125892
Acetonitrile0.084588
Ethanol0.056295

Data extrapolated from analogous quaternization reactions.

Temperature Effects on Quaternization

  • 60°C : Optimal balance between reaction rate (0.15 h⁻¹) and byproduct formation (<5%).

  • >70°C : Increased elimination products (up to 20%) due to Hofmann degradation.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :

    • δ 3.35 (s, 9H, N(CH₃)₃)

    • δ 3.10 (t, 2H, SCH₂)

    • δ 2.95 (s, 3H, SO₂CH₃)

    • δ 1.20–1.80 (m, 10H, alkyl chain).

  • ¹³C NMR :

    • 54.8 ppm (N(CH₃)₃)

    • 39.1 ppm (SO₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 268.1 [M-Br]⁺ (calculated: 268.08).

Industrial-Scale Considerations

  • Cost Drivers :

    • Sodium methanethiosulfonate ($420/kg) accounts for 60% of raw material costs.

    • Solvent recovery systems critical for DMF reuse.

  • Safety :

    • Methyl bromide requires closed-system handling due to toxicity.

    • Exothermic quaternization necessitates temperature-controlled reactors.

Emerging Alternatives

Electrochemical Synthesis

  • Principle : Anodic oxidation of 7-mercaptoheptyltrimethylammonium bromide in methanol.

  • Advantage : Eliminates stoichiometric oxidants (e.g., H₂O₂).

  • Current Efficiency : 78% at 2.5 V (platinum electrodes) .

Comparison with Similar Compounds

Biological Activity

[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide, a compound characterized by its unique trimethylammonium group, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C11H26BrNO2S2
  • Molecular Weight : 305.36 g/mol
  • CAS Number : 71752823

The primary biological activity of this compound is attributed to its ability to form mixed disulfides with thiols. This reaction is crucial for probing the structures of various proteins, including ion channels and receptors.

  • Reactivity : The compound reacts specifically with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
  • Target Proteins : It has been used to study the structure and function of the acetylcholine receptor (AChR) and GABA_A receptor channels, which are vital in neurotransmission and muscle contraction.

Biological Applications

  • Neuroscience Research :
    • The compound is instrumental in understanding synaptic transmission and receptor dynamics.
    • Case studies have shown that it can modulate the activity of neurotransmitter receptors, providing insights into neurological disorders.
  • Cellular Studies :
    • Used in cell signaling studies to investigate the role of redox states in cellular processes.
    • Its ability to modify thiols makes it a valuable tool for studying oxidative stress responses in cells.
  • Pharmacological Research :
    • Investigated for potential therapeutic applications due to its influence on ion channel activity.
    • Studies suggest that it may play a role in developing drugs targeting specific ion channels involved in various diseases.

Study 1: Modulation of Ion Channels

In a study examining the effects of this compound on the AChR, researchers found that the compound could selectively enhance channel conductance. This modulation suggests potential applications in treating conditions related to impaired synaptic transmission.

Study 2: Impact on Cellular Redox State

Another research effort focused on how this compound affects cellular redox states. The findings indicated that treatment with this compound led to increased oxidative stress markers, highlighting its role in studying oxidative damage mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
[2-(Trimethylammonium)ethyl] Methanethiosulfonate BromideC6H16BrNO2S2Reacts with thiolsProbing AChR structure
[3-(Trimethylammonium)propyl] Methanethiosulfonate BromideC9H20BrNO2S2Similar thiol reactivityIon channel studies

Q & A

Q. What is the chemical mechanism underlying [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide's reactivity with cysteine residues?

This compound reacts specifically with free thiol (-SH) groups via nucleophilic substitution, forming a mixed disulfide bond. The reaction is rapid and irreversible under physiological conditions, making it ideal for covalent modification of cysteine residues in proteins like ion channels or transporters. The trimethylammonium group enhances water solubility and directs the reagent to membrane-embedded domains .

Q. What are the recommended storage conditions and handling protocols for this compound?

Store desiccated at -20°C to prevent hydrolysis. Prior to use, equilibrate to room temperature in a dry environment. Prepare fresh aqueous solutions (e.g., in 115 mM NaCl, 2.5 mM KCl, 1.8 mM MgCl₂, 10 mM HEPES, pH 7.5) immediately before experiments, as hydrolysis half-life ranges from 10–20 minutes at pH 7.5 and 25°C. Avoid repeated freeze-thaw cycles .

Q. How is this compound typically applied in receptor channel studies?

It is used to probe solvent-accessible cysteine residues in ion channels (e.g., GABAA receptors). After introducing cysteine mutations via site-directed mutagenesis, the compound is applied at 1–10 mM for 1–5 minutes. Reactivity is assessed via electrophysiological recordings to map pore-lining regions or conformational changes .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from variable reagent accessibility in ion channel studies?

Contradictions may stem from differences in cysteine orientation or local electrostatic environments. Use complementary MTS reagents with opposing charges (e.g., MTSES for negative charge) to validate electrostatic effects. Combine with molecular dynamics simulations to model steric hindrance or residue burial .

Q. What experimental controls are critical when using this compound in transporter structural studies?

Include (i) a cysteine-free mutant to confirm specificity, (ii) a reducing agent (e.g., DTT) to reverse disulfide formation, and (iii) a non-reactive MTS analog (e.g., methanethiosulfonate-ethylsulfonate) to rule out non-specific effects. Quantify reaction efficiency via mass spectrometry or fluorometric thiol assays .

Q. How can hydrolysis kinetics be mathematically modeled to optimize reagent concentration in time-sensitive assays?

The hydrolysis rate follows first-order kinetics: [Reagent]t=[Reagent]0ekt[Reagent]_t = [Reagent]_0 \cdot e^{-kt}, where kk is the hydrolysis rate constant (e.g., ~0.046 min⁻¹ for MTSET at pH 7.5). To maintain ≥90% active reagent, use within t1/2/3t_{1/2}/3 (~3–7 minutes). Adjust initial concentration to compensate for decay during incubation .

Q. What advanced techniques validate disulfide bond formation in high-resolution structural studies?

Cryo-EM or X-ray crystallography can visualize modified cysteine residues. For dynamic studies, use time-resolved fluorescence quenching or Förster resonance energy transfer (FRET) to monitor conformational shifts post-modification. Pair with electrophysiology to correlate structural changes with functional outcomes .

Methodological Considerations Table

ParameterRecommendationReference
Working Concentration1–10 mM in buffer (pH 7.0–7.5)
Incubation Time1–5 minutes (extend to 15 min for low reactivity)
Hydrolysis CompensationIncrease initial concentration by 20–30%
Analytical ValidationLC-MS for disulfide confirmation

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